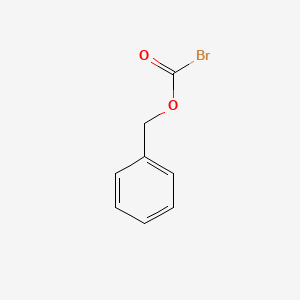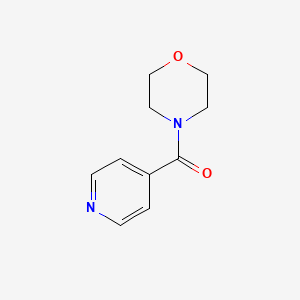
Isonicotinic acid, morpholide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, morpholide is an organic compound with the molecular formula C10H12N2O2. It is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid with the carboxyl group at the 4-position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, morpholide typically involves the reaction of isonicotinic acid with morpholine. The process can be carried out under reflux conditions in the presence of a suitable dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Isonicotinic acid, morpholide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Applications De Recherche Scientifique
Isonicotinic acid, morpholide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of tuberculosis.
Industry: It is used in the development of novel materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of isonicotinic acid, morpholide involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of essential biomolecules, leading to antimicrobial effects. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Isonicotinic Acid: A pyridinecarboxylic acid with similar structural features but different functional groups.
Nicotinic Acid: Another isomer with the carboxyl group at the 3-position.
Picolinic Acid: An isomer with the carboxyl group at the 2-position
Uniqueness: Isonicotinic acid, morpholide is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isonicotinic acid derivatives and contributes to its specific applications in various fields .
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
morpholin-4-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C10H12N2O2/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h1-4H,5-8H2 |
Clé InChI |
LKCRGBNWPDHINV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



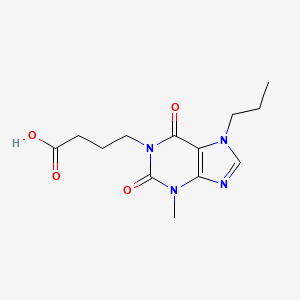
![Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane](/img/structure/B14064475.png)

![6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)
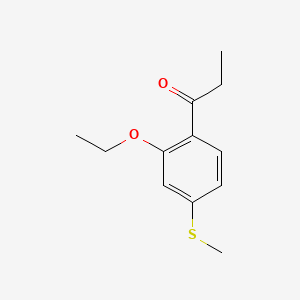


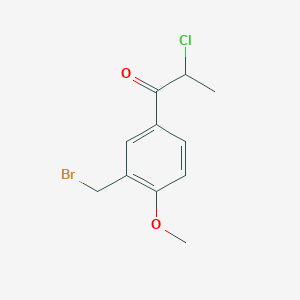

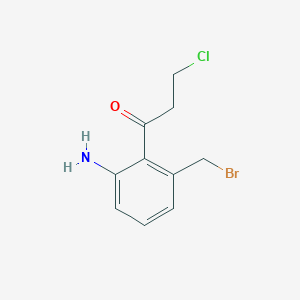
![Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14064527.png)
